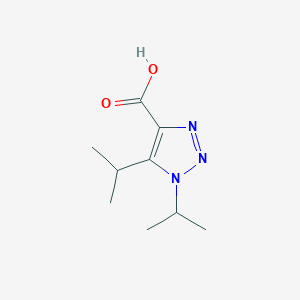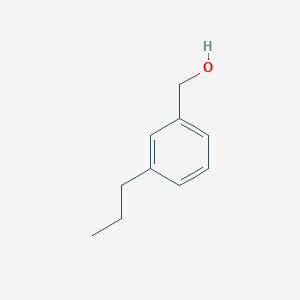
(3-Propylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Propylphenyl)methanol is an organic compound with the molecular formula C10H14O It is a type of aromatic alcohol where a propyl group is attached to the third position of the phenyl ring, and a hydroxyl group is attached to the methylene carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (3-Propylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (3-Propylphenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of (3-Propylphenyl)acetone. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The process is efficient and yields high purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (3-Propylphenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to (3-Propylphenyl)aldehyde or (3-Propylphenyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to (3-Propylphenyl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 in pyridine or PBr3 in dichloromethane.
Major Products Formed:
- Oxidation: (3-Propylphenyl)aldehyde, (3-Propylphenyl)carboxylic acid.
- Reduction: (3-Propylphenyl)methane.
- Substitution: (3-Propylphenyl)chloride, (3-Propylphenyl)bromide.
Aplicaciones Científicas De Investigación
(3-Propylphenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of analgesic and anti-inflammatory agents.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals due to its aromatic properties.
Mecanismo De Acción
The mechanism by which (3-Propylphenyl)methanol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions, further affecting molecular recognition processes.
Comparación Con Compuestos Similares
- (4-Propylphenyl)methanol
- (2-Propylphenyl)methanol
- (3-Isopropylphenyl)methanol
Comparison: (3-Propylphenyl)methanol is unique due to the position of the propyl group on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to (4-Propylphenyl)methanol and (2-Propylphenyl)methanol, the meta-substitution pattern in this compound results in different steric and electronic effects, affecting its behavior in chemical reactions and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(3-propylphenyl)methanol |
InChI |
InChI=1S/C10H14O/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-7,11H,2,4,8H2,1H3 |
Clave InChI |
COEWZVCOHUGIPE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


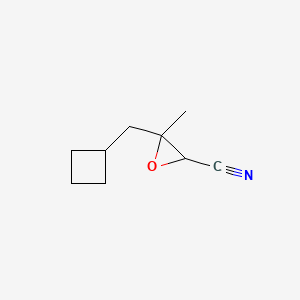
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)
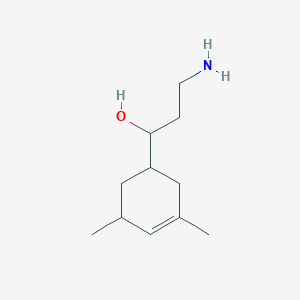

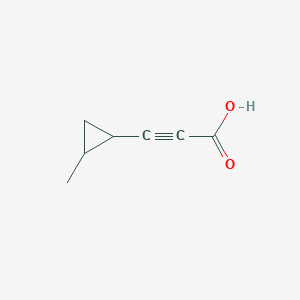
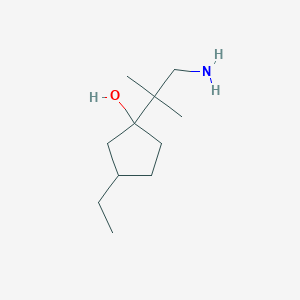



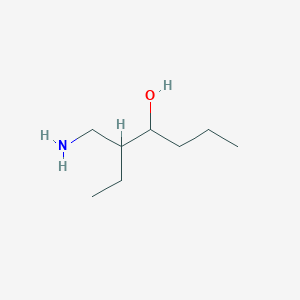

![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)

